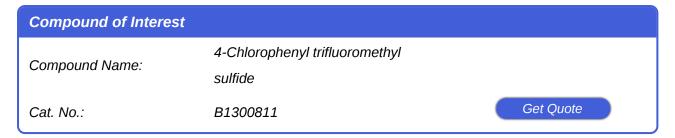


An In-depth Technical Guide to 4-Chlorophenyl Trifluoromethyl Sulfide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chlorophenyl trifluoromethyl sulfide**, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. This document collates available data on its chemical and physical properties, outlines a general synthetic approach, and discusses the potential applications in drug discovery based on the known bioactivities of structurally related compounds.

Core Compound Properties

4-Chlorophenyl trifluoromethyl sulfide is a halogenated organosulfur compound. The presence of the trifluoromethylthio (-SCF3) group significantly influences its physicochemical properties, rendering it a lipophilic and metabolically stable moiety. These characteristics are highly desirable in the design of novel therapeutic agents.[1][2]



Property	Value	Reference
CAS Number	407-16-9	[3][4]
Molecular Formula	C7H4CIF3S	[3][5]
Molecular Weight	212.62 g/mol	[3][5]
Boiling Point	175 °C	[5]
Density	1.43 g/cm ³	[5]
Flash Point	42 °C	[5]
Purity (typical)	≥98%	[4]
Synonyms	1-Chloro-4- (trifluoromethylthio)benzene	[5]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Chlorophenyl trifluoromethyl sulfide** is not readily available in the reviewed literature, a general and plausible synthetic route can be derived from established methods for the preparation of aryl trifluoromethyl sulfides. One common approach involves the trifluoromethylthiolation of an aryl halide.[6][7]

General Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol outlines a generalized procedure for the synthesis of **4-Chlorophenyl trifluoromethyl sulfide** via nucleophilic aromatic substitution, starting from 1,4-dichlorobenzene or 4-chlorofluorobenzene and a trifluoromethanethiolate source.

Materials:

- 1,4-Dichlorobenzene or 4-Chlorofluorobenzene
- Potassium fluoride (KF)

Foundational & Exploratory





- Thiophosgene (CSCl₂)
- Acetonitrile (anhydrous)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware for inert atmosphere reactions
- · Magnetic stirrer and heating mantle
- Rotary evaporator
- Silica gel for column chromatography
- Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- Generation of Trifluoromethanethiolate Anion: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add potassium fluoride (2.0 equivalents) and anhydrous acetonitrile. To this suspension, slowly add thiophosgene (1.0 equivalent) at room temperature. Stir the mixture for 1-2 hours to generate the trifluoromethanethiolate anion in situ.
- Nucleophilic Substitution: To the reaction mixture, add 4-chlorofluorobenzene (1.0 equivalent). Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
 concentrate the solvent under reduced pressure using a rotary evaporator. The crude
 product can be purified by silica gel column chromatography using a suitable eluent system
 (e.g., a gradient of hexanes and ethyl acetate) to yield pure 4-Chlorophenyl trifluoromethyl
 sulfide.



 Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Potential Applications in Drug Development

Direct biological studies on **4-Chlorophenyl trifluoromethyl sulfide** are not extensively reported. However, the trifluoromethylthio moiety is a key pharmacophore in a variety of biologically active molecules. The incorporation of this group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][8]

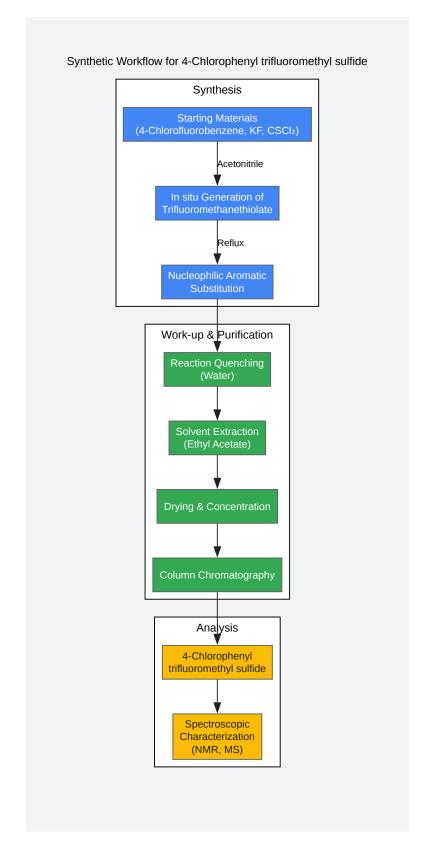
Compounds containing the trifluoromethyl group have shown a wide range of biological activities, including antiviral and antifungal properties.[9] For instance, certain trifluoromethyl pyrimidine derivatives have demonstrated significant activity against the tobacco mosaic virus (TMV) and various fungal strains.[9] Furthermore, trifluoromethyl thioxanthone analogues have exhibited antioxidant, anti-amylase, pancreatic lipase inhibition, anticancer, and COX inhibition activities.[10] The trifluoromethyl group is a crucial component in many modern drug designs, often used to fine-tune the physicochemical properties of drug candidates to improve their efficacy and pharmacokinetic profiles.[2]

Given these precedents, **4-Chlorophenyl trifluoromethyl sulfide** represents a valuable building block for the synthesis of novel drug candidates with potential applications in oncology, infectious diseases, and inflammatory conditions. The chloro-substituent on the phenyl ring provides a handle for further chemical modifications and structure-activity relationship (SAR) studies.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of **4-Chlorophenyl trifluoromethyl sulfide**.





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Caption: Generalized synthetic workflow for **4-Chlorophenyl trifluoromethyl sulfide**.



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